molecular formula C19H19BrFNO B2438510 N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide CAS No. 1023496-51-6

N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide

Cat. No.: B2438510
CAS No.: 1023496-51-6
M. Wt: 376.269
InChI Key: GIQVSULJWOBNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide is an organic compound characterized by the presence of a bromo-fluorophenyl group, a phenylcyclopentyl group, and a formamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide typically involves the following steps:

    Formation of the Bromo-Fluorophenyl Intermediate: The initial step involves the bromination and fluorination of a benzene ring to form the 4-bromo-2-fluorophenyl intermediate. This can be achieved using bromine and a fluorinating agent under controlled conditions.

    Coupling with Phenylcyclopentyl Group: The next step involves the coupling of the bromo-fluorophenyl intermediate with a phenylcyclopentyl group. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formamide Formation: The final step involves the introduction of the formamide group. This can be achieved by reacting the coupled product with formamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formamide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Chloro-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide
  • N-((4-Bromo-2-chlorophenyl)methyl)(phenylcyclopentyl)formamide
  • N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclohexyl)formamide

Uniqueness

N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions. The presence of the phenylcyclopentyl group also adds to its distinct structural and chemical properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO/c20-16-9-8-14(17(21)12-16)13-22-18(23)19(10-4-5-11-19)15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQVSULJWOBNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.